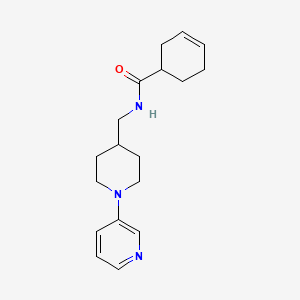

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXUKCRYLWOQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyridine and piperidine moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and are widely studied for their pharmacological properties.

Pyridine derivatives: These compounds share the pyridine ring structure and are known for their diverse biological activities.

Uniqueness

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of the piperidine and pyridine rings with a cyclohexene carboxamide group. This unique structure may confer specific biological activities and pharmacological properties that are not present in other similar compounds.

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

This structure features a cyclohexene core with a piperidine and pyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented; however, related piperidine derivatives have shown promising results in several studies.

Antimicrobial Activity

Piperidine derivatives have been noted for their antifungal properties, particularly against resistant strains like Candida auris. A study demonstrated that piperidine-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, with a mechanism involving disruption of the fungal plasma membrane and induction of apoptosis .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Membrane disruption, apoptosis |

| pta2 | 0.50 | 1.50 | Membrane disruption |

| pta3 | 0.97 | 3.90 | Apoptosis induction |

Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor effects. For instance, compounds similar to this compound have shown inhibition of cancer cell proliferation in various assays, suggesting potential as chemotherapeutic agents .

Case Studies

- Study on Antifungal Activity : A recent study synthesized several piperidine derivatives and tested them against clinical isolates of C. auris. The results indicated significant antifungal activity and suggested that these compounds could be developed into new antifungal therapies .

- Antitumor Efficacy : Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines, demonstrating that certain modifications to the piperidine ring could enhance antitumor activity while minimizing toxicity to normal cells .

The mechanisms through which this compound exerts its biological effects may include:

- Cell Membrane Disruption : Similar compounds have been shown to compromise the integrity of microbial membranes.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in target cells, leading to cell death.

Q & A

Q. Characterization :

- Structural confirmation : Use -NMR and -NMR to verify piperidine ring conformation and cyclohexene geometry .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry, as demonstrated for related cyclohexane-carboxamide derivatives .

Basic: How can researchers validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC/LC-MS : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

- Stability assays :

- Storage recommendations : Store at –20°C under inert gas (argon) to prevent oxidation of the cyclohexene moiety .

Advanced: How to design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Orthogonal assays :

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LY-AMC for proteases) to measure IC values .

- Receptor binding : Perform competitive radioligand displacement assays (e.g., -ligand binding to GPCRs) .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the pyridine or cyclohexene groups to isolate key pharmacophores .

- Computational docking : Compare binding poses in enzyme active sites vs. receptor pockets using software like AutoDock Vina .

Advanced: What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Model solvation effects and membrane permeability, leveraging force fields (e.g., CHARMM36) for cyclohexene dynamics .

- Metabolite prediction : Apply software such as Meteor (Lhasa Ltd.) to identify potential oxidation sites on the piperidine ring .

Advanced: How to optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

- Catalyst screening : Test palladium or nickel catalysts for coupling steps, optimizing solvent (e.g., DMF vs. THF) and temperature .

- Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer during exothermic amide bond formation .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as recommended for structurally similar carboxamides .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per OSHA guidelines .

Advanced: How to investigate the compound’s potential as a fluorescent probe or sensor in biological systems?

Methodological Answer:

- Fluorescence tagging : Conjugate with dansyl chloride or BODIPY dyes via the piperidine nitrogen, then validate emission spectra .

- Cellular imaging : Treat live cells (e.g., HEK293) and monitor localization using confocal microscopy, comparing with controls .

- Quenching studies : Test interactions with biomolecules (e.g., albumin) to assess signal stability in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.